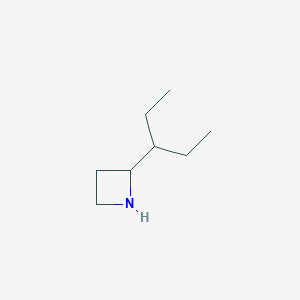

2-(Pentan-3-yl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2-pentan-3-ylazetidine |

InChI |

InChI=1S/C8H17N/c1-3-7(4-2)8-5-6-9-8/h7-9H,3-6H2,1-2H3 |

InChI Key |

PGRZJQHNICDLBK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1CCN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pentan 3 Yl Azetidine and Analogous 2 Alkyl Azetidines

Direct Functionalization and Alkylation at the C2 Position

Directly modifying the C2 position of an existing azetidine (B1206935) core is an efficient strategy for generating structural diversity. This approach leverages a common azetidine precursor, functionalizing it in the later stages of a synthetic sequence.

Photochemical Strategies for Alkyl Azetidines

Photochemical methods have emerged as powerful tools for the C-H functionalization and alkylation of heterocycles under mild conditions. A notable strategy for the synthesis of 2-alkyl azetidines involves the photochemical decarboxylative coupling of azetidine-2-carboxylic acids with various alkenes. researchgate.netrsc.orgresearchgate.net This reaction can be performed in both batch and flow chemistry setups, allowing for scalability from milligrams to multigram quantities. researchgate.netrsc.org

The process typically employs an iridium-based photocatalyst, such as (Ir[dF(CF3)ppy]2(dtbpy))PF6, irradiated with visible light (e.g., 450 nm). rsc.org The reaction proceeds via the generation of an alkyl radical from the azetidine-2-carboxylic acid upon decarboxylation, which then adds to an alkene. The choice of base is critical for reaction efficiency, with studies showing lithium hydroxide (B78521) monohydrate to be particularly effective compared to other organic and inorganic bases. rsc.org The reaction tolerates a wide range of functional groups on both the alkene and the azetidine ring, providing access to a diverse library of 2-alkyl azetidines. rsc.org For instance, commercially available N-Boc azetidine-2-carboxylic acid can be coupled with various vinyl compounds, including vinyl boronates and vinyl pyridines, to yield the corresponding 2-substituted products. rsc.orgacs.org

Table 1: Optimization of Photochemical Alkylation of N-Boc Azetidine-2-carboxylic Acid

| Entry | Base | Photocatalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Potassium Carbonate | (Ir[dF(CF3)ppy]2(dtbpy))PF6 | 39 | rsc.org |

| 2 | 2-tert-butyl-1,1,3,3-tetramethylguanidine | (Ir[dF(CF3)ppy]2(dtbpy))PF6 | 30 | rsc.org |

| 3 | Potassium Phosphate Tribasic | (Ir[dF(CF3)ppy]2(dtbpy))PF6 | <25 | rsc.org |

| 4 | Lithium Hydroxide Monohydrate | (Ir[dF(CF3)ppy]2(dtbpy))PF6 | 76 | rsc.org |

| 5 | 2,4,6-Collidine | (Ir[dF(CF3)ppy]2(dtbpy))PF6 | 0 | rsc.org |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki C(sp2)-C(sp3) cross-coupling for 2-substituted azetidines)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While C(sp2)-C(sp3) Suzuki couplings are well-established for creating aryl-alkyl bonds, their direct application for the C2-alkylation of an azetidine ring is less common. nih.gov More relevant to the synthesis of 2-alkyl azetidines are Negishi cross-coupling reactions, which couple organozinc reagents with organic halides or triflates. wikipedia.orgnumberanalytics.com This reaction is notable for its ability to form C(sp3)-C(sp3) bonds. wikipedia.org

In the context of related strained heterocycles, nickel-catalyzed Negishi couplings have been successfully applied to the ring-opening of alkyl aziridines with organozinc reagents, representing a rare example of a cross-coupling reaction at a non-benzylic C(sp3)-N bond. nih.gov This success is often dependent on a directing group attached to the nitrogen atom that facilitates the key oxidative addition and reductive elimination steps. nih.gov While these examples involve ring-opening of aziridines rather than direct functionalization of azetidines, they establish a proof of principle for using nickel-catalyzed cross-coupling with organozinc reagents to form C(sp3)-C(sp3) bonds adjacent to a nitrogen atom in a small ring system. acs.orgchemrxiv.org The high functional group tolerance of organozinc reagents makes the Negishi coupling a powerful potential strategy for the synthesis of complex 2-alkyl azetidines, provided a suitable C2-electrophilic azetidine substrate can be prepared. wikipedia.org

Stereoselective Addition of Organometallic Reagents to 2-Oxazolinylazetidines

A highly effective method for the stereoselective synthesis of 2-substituted azetidines involves the addition of organometallic reagents to azetidines bearing a chiral auxiliary. One such approach utilizes 2-oxazolinylazetidines. The oxazoline (B21484) group acts as both a directing group and a chiral controller for the functionalization at the adjacent C2 position.

The process begins with the regioselective lithiation at the C2 position using a strong base like sec-butyllithium (B1581126) (s-BuLi). This base-promoted metalation occurs exclusively at the carbon alpha to the nitrogen atom when an electron-withdrawing group is present on the nitrogen. The resulting lithiated intermediate can then be trapped by various electrophiles, including alkyl halides, to introduce a substituent at the C2 position. This sequence allows for the preparation of a range of 2,2-disubstituted azetidines in moderate to excellent yields and with high diastereoselectivity. An unusual reactivity of the C=N bond of the oxazoline group has been observed when reacted with organolithiums in non-polar solvents, leading to addition across the double bond. researchgate.net Studies have shown that the lithiated oxazolinylazetidine intermediates can undergo rapid epimerization, which influences the final stereochemical outcome of the reaction.

Table 2: Stereoselective Alkylation of a Lithiated 2-Oxazolinylazetidine

| Electrophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| D2O | 2-Deutero-2-oxazolinylazetidine | 95 | 90:10 | |

| Iodomethane | 2-Methyl-2-oxazolinylazetidine | 92 | >90:10 | |

| Iodoethane | 2-Ethyl-2-oxazolinylazetidine | 85 | >90:10 | |

| Allyl Bromide | 2-Allyl-2-oxazolinylazetidine | 75 | >85:15 | |

| Benzyl (B1604629) Bromide | 2-Benzyl-2-oxazolinylazetidine | 88 | >90:10 |

Ring-Forming Strategies for the Azetidine Nucleus Bearing a C2-Substituent

An alternative to functionalizing a pre-formed ring is to construct the azetidine heterocycle itself through cyclization reactions. These methods build the four-membered ring from acyclic precursors, often establishing the desired C2-substituent during the ring-closing step.

[2+2] Cycloaddition Reactions (e.g., Aza-Paternò-Büchi Reaction)

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and efficient methods for synthesizing functionalized azetidines. nih.gov This reaction typically proceeds in a single step with high regio- and stereoselectivity, forming two new carbon-carbon bonds to close the four-membered ring. nih.gov However, the classic aza-Paternò-Büchi reaction has faced limitations, often requiring specific activating groups on the imine and the use of UV light. researchgate.net

Recent advancements have overcome some of these challenges. For example, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition using 2-isoxazoline-3-carboxylates as imine surrogates, which can be activated by a visible-light photocatalyst. rsc.orgresearchgate.net This method works with a broad range of unactivated and activated alkenes and produces azetidine products that are amenable to further synthetic transformations. rsc.org Intramolecular versions of the reaction have also been used to create complex, bicyclic azetidine scaffolds. nih.gov Another related strategy involves the formal [2+2] cycloaddition between specific isocyanates and exocyclic alkenes, which provides a route to 2-spirocyclic azetidines.

Intramolecular Cyclization Protocols (e.g., Iodocyclization of Homoallyl Amines)

Intramolecular cyclization of functionalized acyclic amines is a versatile and widely used strategy for constructing the azetidine ring. acs.orgrsc.org A prominent example is the iodocyclization of homoallylic amines. This reaction involves treating a homoallylic amine with an iodine source, which triggers a 4-exo-tet cyclization.

Research has shown that the room temperature iodocyclization of homoallylamines stereoselectively produces functionalized 2-(iodomethyl)azetidine derivatives in high yields. researchgate.netrsc.orgscitechnol.com The resulting iodomethyl group at the C2 position is a versatile handle for further functionalization, allowing for the introduction of various nucleophiles. researchgate.net It is important to control the reaction temperature, as increasing it from 20 °C to 50 °C can shift the reaction outcome towards the formation of thermodynamically more stable 3-iodopyrrolidine (B174656) derivatives through isomerization of the initial azetidine product. researchgate.netscitechnol.com This temperature-dependent selectivity highlights the kinetic nature of the azetidine formation. The protocol is applicable to a range of homoallylamines with various substituents, making it a robust method for generating C2-functionalized azetidines. researchgate.netbham.ac.uk Another powerful intramolecular cyclization involves the use of chiral tert-butanesulfinamides to direct the formation of C2-substituted azetidines from a 1,3-bis-electrophilic precursor, enabling access to a wide array of enantioenriched aryl, vinyl, and alkyl-substituted azetidines. researchgate.net

Strain-Release Functionalization from Azabicyclo[1.1.0]butane Derivatives

The high ring strain inherent in 1-azabicyclo[1.1.0]butane (ABB) and its derivatives makes them powerful precursors for the synthesis of functionalized azetidines. The relief of this strain provides a strong thermodynamic driving force for reactions that lead to the formation of the more stable four-membered azetidine ring.

A general approach involves the generation of azabicyclo[1.1.0]butyl lithium (ABB-Li) by deprotonation of the bridgehead proton, followed by reaction with various electrophiles. This strategy allows for the modular construction of a wide array of substituted azetidines. For instance, the reaction of ABB-Li with boronic esters yields an intermediate boronate complex. Upon N-protonation, this complex undergoes a 1,2-migration with concomitant cleavage of the central C-N bond, effectively relieving the ring strain and affording a homologated azetidinyl boronic ester. nih.gov This methodology is applicable to a broad range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, and proceeds with complete stereospecificity. nih.gov

Furthermore, direct alkylation of ABB with organometallic reagents in the presence of a copper catalyst, such as Cu(OTf)₂, provides a rapid route to bis-functionalized azetidines. acs.org This method facilitates the introduction of various alkyl, allyl, vinyl, and benzyl groups at the 3-position of the azetidine ring. acs.org The versatility of ABB as a synthetic intermediate is also highlighted by its reactions with activated amides and other nucleophiles, leading to a diverse range of 3-substituted azetidines. nih.govorganic-chemistry.org

Recent advancements have further expanded the utility of ABB in strain-release-driven synthesis. A notable development is the cation-driven activation of ABBs, which allows for tandem N/C3-functionalization and rearrangement to furnish azetidines. semanticscholar.org This approach utilizes Csp³ precursors that can form reactive (aza)oxyallyl cations in situ, leading to the formation of a congested C-N bond and effective C3 activation. semanticscholar.org

Annulation Reactions via Sulfonium (B1226848) Triflate Intermediates

Annulation reactions involving sulfonium salts provide a powerful and versatile method for the construction of the azetidine ring. A particularly effective reagent for this purpose is (2-bromoethyl)diphenylsulfonium (B3254981) triflate, which can be generated in situ. This reagent has been successfully employed in the synthesis of a variety of heterocyclic compounds, including azetidines. rsc.org

The general strategy involves the reaction of an N-protected amino ester, such as an arylglycine derivative, with the in situ-generated vinylsulfonium salt. nih.govnih.govresearchgate.net The reaction proceeds through a proposed mechanism involving the nucleophilic addition of the amino ester to the vinylsulfonium salt, forming an ylide intermediate. nih.gov Subsequent proton transfer and intramolecular nucleophilic attack, with the displacement of a diphenyl sulfide (B99878) leaving group, results in the formation of the four-membered azetidine ring. nih.gov

Optimization of the reaction conditions has shown that using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as dichloromethane (B109758) at reflux temperature provides excellent yields of the desired azetidine products. nih.gov This methodology exhibits a relatively broad substrate scope, particularly with respect to N-tosyl (2-aryl)glycine esters. nih.gov However, the reaction is less effective for alkyl-substituted substrates, likely due to the insufficient acidity of the proton alpha to the ester group. nih.gov

This approach has been successfully extended to the synthesis of 2,2-disubstituted azetidines and can also be adapted for the preparation of oxetanes by using α-hydroxy esters as starting materials. nih.govmdpi.com The resulting azetidine-2-carboxylic acid derivatives are valuable building blocks with significant potential in medicinal chemistry. nih.gov

Reductive Cyclization of Imines to Azetidines

Reductive cyclization of appropriately functionalized imines is a direct and effective strategy for the synthesis of azetidines. This method typically involves the intramolecular cyclization of a γ-haloimine or a related precursor, where the imine nitrogen acts as a nucleophile to displace a leaving group at the γ-position, followed by reduction of the resulting iminium species or in-situ reduction of the imine and subsequent cyclization.

One common approach is the intramolecular cyclization of γ-chloroimines. These precursors can be prepared from the corresponding γ-chloroaldehydes or ketones and a primary amine. The subsequent cyclization can be promoted by a reducing agent. This method has been utilized for the synthesis of various substituted azetidines.

A stereoselective variant of this approach involves the imino-aldol reaction of ester enolates with aldimines to generate β-amino esters. nih.govresearchgate.netrsc.org These β-amino esters can then be reduced, and the resulting γ-amino alcohols undergo cyclization, often mediated by reagents like tosyl chloride and a base, to yield N-sulfonyl azetidines with high yield and stereoselectivity. nih.govrsc.org This strategy is applicable to the synthesis of both racemic and non-racemic azetidines, depending on the nature of the starting materials and reagents used. nih.govrsc.org

The reduction of β-lactams (azetidin-2-ones) is another well-established method for accessing azetidines. acs.org Various reducing agents, including diborane, lithium aluminum hydride (LiAlH₄), and alanes, can be employed for this transformation, which generally proceeds with retention of the stereochemistry of the ring substituents. acs.org

More recently, cobalt-catalyzed enantioselective intramolecular reductive coupling of enynes has been developed as a powerful method for constructing chiral carbo- and heterocycles, including nitrogen-tethered systems that can lead to substituted pyrrolidines, showcasing the potential for reductive cyclization in synthesizing nitrogen heterocycles. nih.gov While this specific example leads to five-membered rings, the underlying principle of reductive cyclization of unsaturated systems is applicable to azetidine synthesis.

Stereocontrolled Synthesis of 2-(Pentan-3-yl)azetidine and Chiral Analogues

The synthesis of enantiomerically pure or enriched 2-substituted azetidines is of paramount importance due to their application as chiral building blocks and their presence in biologically active molecules. Several strategies have been developed to achieve high levels of stereocontrol in the formation of the azetidine ring, particularly at the C2 position.

Chiral Auxiliary and Ligand-Controlled Methods

The use of chiral auxiliaries temporarily attached to the substrate is a classic and effective strategy to induce stereoselectivity. These auxiliaries guide the formation of new stereocenters and can be subsequently removed to afford the desired chiral product.

A prominent example is the use of chiral tert-butanesulfinamide as an auxiliary. nih.gov Condensation of a 1,3-bis-electrophile like 3-chloropropanal (B96773) with the chiral sulfinamide forms a sulfinimine. The subsequent addition of an organometallic reagent and intramolecular cyclization proceeds with high diastereoselectivity, providing enantioenriched C2-substituted azetidines after cleavage of the auxiliary. nih.gov This method is versatile, allowing for the introduction of aryl, vinyl, allyl, and various alkyl groups at the C2 position. nih.gov

Chiral ligands in metal-catalyzed reactions also play a crucial role in achieving high enantioselectivity. For instance, chiral C2-symmetric 2,4-disubstituted azetidine derivatives have been synthesized and successfully employed as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net Similarly, chiral N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been shown to be an effective catalyst for the asymmetric addition of organozinc reagents to aldehydes. researchgate.net

The synthesis of optically active azetidine-2,4-dicarboxylic acid, a valuable chiral auxiliary, has been achieved using (S)-1-phenylethylamine as both the chiral source and the nitrogen donor. rsc.org The resulting C₂-symmetric azetidines can be used to control the stereochemistry of subsequent reactions, such as asymmetric alkylations. rsc.org

Table 1: Examples of Chiral Auxiliary and Ligand-Controlled Synthesis of 2-Substituted Azetidines

| Chiral Control | Substrate/Reagent | Product | Stereoselectivity | Reference |

| tert-Butanesulfinamide | 3-Chloropropanal, Grignard reagents | C2-Alkyl/Aryl Azetidines | High d.r. (>85:15) | nih.gov |

| C₂-Symmetric Azetidine Ligand | Diethylzinc, Aldehydes | Secondary Alcohols | High e.e. (up to 93%) | researchgate.net |

| (S)-1-Phenylethylamine | Diethyl bromomalonate | Azetidine-2,4-dicarboxylic acid | Diastereomerically pure | rsc.org |

Asymmetric Organocatalysis and Metal Catalysis

In recent years, asymmetric organocatalysis and metal catalysis have emerged as powerful tools for the enantioselective synthesis of a wide range of organic molecules, including azetidines. These methods often offer mild reaction conditions and high levels of stereocontrol without the need for pre-installing and removing a chiral auxiliary from the substrate.

Asymmetric Organocatalysis:

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. nih.govmdpi.comau.dkmdpi.comrsc.org For the synthesis of chiral azetidines, various organocatalytic strategies have been developed. For example, the enantioselective synthesis of 2,4-disubstituted azetidines can be achieved through a cinchona alkaloid amide-catalyzed formal [2+2] cycloaddition of allenoates and imines.

Another approach involves the use of chiral amines as catalysts. These can activate carbonyl compounds through the formation of chiral enamines or iminium ions, which then participate in stereoselective reactions. While direct application to the synthesis of this compound is not explicitly detailed in the provided context, the principles of organocatalytic conjugate additions and cascade reactions are highly relevant for constructing the chiral azetidine core. mdpi.com

Asymmetric Metal Catalysis:

Transition metal catalysis offers a broad spectrum of reactions for asymmetric synthesis. Copper-catalyzed reactions have been particularly successful in the synthesis of chiral azetidines. For instance, a highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst allows for the convenient synthesis of chiral 2,3-disubstituted azetidines. acs.org This method involves the installation of both a boryl and an allyl group across the azetine double bond with the concomitant creation of two new stereocenters. acs.org

Copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reactions have been developed for the synthesis of densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones in good yields and with high enantioselectivity. nih.gov

Iridium-catalyzed reductive couplings of allylic acetates with azetidinones, mediated by an alcohol, provide access to chiral α-stereogenic azetidinols. nih.gov This method demonstrates excellent functional group tolerance, including the incorporation of various N-heterocycles commonly found in pharmaceuticals. nih.gov

Table 2: Examples of Asymmetric Catalysis in Azetidine Synthesis

| Catalyst Type | Reaction | Product | Stereoselectivity | Reference |

| Cu/Bisphosphine | Boryl allylation of azetines | 2,3-Disubstituted Azetidines | High e.e. and d.r. | acs.org |

| Copper(I) | Kinugasa/C-C coupling cascade | Spiro[azetidine-3,3'-indoline]-2,2'-diones | High e.e. | nih.gov |

| Iridium/tol-BINAP | Reductive coupling of allylic acetates | α-Stereogenic Azetidinols | High e.e. | nih.gov |

| Cinchona Alkaloid Amide | [2+2] Cycloaddition | 2,4-Disubstituted Azetidines | High e.e. |

Diastereoselective Approaches to 2,3- and 2,4-Disubstituted Azetidines

The synthesis of disubstituted azetidines with control over the relative stereochemistry between the substituents is a significant synthetic challenge. Diastereoselective methods aim to produce one diastereomer preferentially over others.

2,3-Disubstituted Azetidines:

A powerful method for the enantioselective synthesis of cis-2,3-disubstituted azetidines is the copper-catalyzed boryl allylation of azetines. acs.org This reaction proceeds with high diastereoselectivity, governed by a syn-addition mechanism of the copper-boryl species to the double bond of the azetine. acs.org The resulting cis-2-allyl-3-borylazetidines are versatile intermediates for further functionalization.

Another approach involves the diastereoselective synthesis of 4-trifluoromethylated 2,3-dialkylazetidines starting from a 4-trifluoromethylated β-lactam. nih.govacs.org The key steps are a Wittig reaction followed by diastereoselective alkylation and hydrogenation. acs.org

2,4-Disubstituted Azetidines:

The stereoselective synthesis of 2,4-disubstituted azetidines can be achieved through the reductive cyclization of β-amino esters derived from imino-aldol reactions. nih.govrsc.org The reaction of a lithium enolate of an ester with an N-sulfinylimine, followed by reduction of the ester and cyclization, can lead to diastereomerically pure 2,4-disububstituted-N-tosylazetidines. rsc.org

Furthermore, the electroreductive intramolecular coupling of aromatic imino esters derived from amino acids can lead to the stereospecific formation of cis-2,4-disubstituted azetidine-3-ones. acs.org The stereochemical outcome is influenced by the transition state geometry, where bulky groups prefer an anti relationship. acs.org

The synthesis of optically active azetidine-2,4-dicarboxylic acid using a chiral auxiliary provides a route to C₂-symmetric cis- and trans-2,4-disubstituted azetidines. rsc.org

Table 3: Diastereoselective Synthesis of Disubstituted Azetidines

| Substitution Pattern | Method | Key Features | Diastereoselectivity | Reference |

| cis-2,3-Disubstituted | Cu-catalyzed boryl allylation of azetines | Syn-addition of Cu-Bpin | Complete diastereoselectivity | acs.org |

| 2,3-Dialkyl | Alkylation and hydrogenation of a β-lactam derivative | Diastereoselective hydrogenation | Single diastereoisomer | acs.org |

| 2,4-Disubstituted | Imino-aldol reaction and cyclization | Separation of diastereomeric intermediates | Diastereopure products | rsc.org |

| cis-2,4-Disubstituted | Electroreductive cyclization of imino esters | Transition state control | Exclusive formation of cis-isomer | acs.org |

Continuous Flow Synthesis Methods for 2-Substituted Azetidines

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are hazardous, require precise control of reaction parameters, or involve photochemical or electrochemical activation. The synthesis of 2-substituted azetidines, including analogs of this compound, has benefited from the application of flow methodologies, leading to improved safety, scalability, and efficiency. This section details the research findings on continuous flow methods for the preparation of this important class of saturated heterocycles.

A notable advancement in the synthesis of 2-alkylazetidines is the use of photochemical methods in continuous flow. Researchers have developed a unified set of conditions for the direct photochemical functionalization of azetidine-2-carboxylic acids with a variety of alkenes. chemrxiv.orgacs.org This approach has been successfully implemented in both batch and continuous flow setups, enabling the synthesis of a diverse library of 2-alkylazetidines in quantities ranging from milligrams to multiple grams. chemrxiv.org

The reaction proceeds via a photocatalyzed decarboxylation of an azetidine-2-carboxylic acid, which generates an azetidin-2-yl radical. This radical then adds to an alkene to form the desired 2-alkylazetidine product. The use of a continuous flow system offers superior control over the irradiation time and light intensity, which is crucial for minimizing side reactions and maximizing the yield of the desired product. chemrxiv.org

A typical continuous flow setup for this transformation consists of syringe pumps to deliver solutions of the azetidine-2-carboxylic acid, the alkene, a photocatalyst, and a base through a gas-permeable tubing reactor wrapped around a light source. chemrxiv.org The reaction mixture is irradiated as it flows through the reactor, and the product is collected at the outlet. This method has been shown to be scalable and provides a practical route to a wide range of 2-alkylazetidines that are valuable building blocks for medicinal chemistry. acs.orgsorbonne-universite.fr

The table below summarizes the results for the continuous flow photochemical synthesis of various 2-alkylazetidines from azetidine-2-carboxylic acid and different alkenes.

| Alkene Substrate | 2-Alkylazetidine Product | Photocatalyst | Yield (%) |

|---|---|---|---|

| 4-Vinylpyridine | 2-(2-(Pyridin-4-yl)ethyl)azetidine | 4CzIPN | 75 |

| N-Vinylpyrrolidin-2-one | 2-(2-(2-Oxopyrrolidin-1-yl)ethyl)azetidine | 4CzIPN | 68 |

| Vinylcyclohexane | 2-(2-Cyclohexylethyl)azetidine | 4CzIPN | 55 |

| Styrene | 2-(2-Phenylethyl)azetidine | 4CzIPN | 62 |

While a direct continuous flow synthesis of this compound has not been explicitly reported in the reviewed literature, the established photochemical methodology using azetidine-2-carboxylic acid and an appropriate alkene precursor, such as 3-ethyl-1-pentene, would be a viable synthetic route. The general applicability of this flow method to a range of alkenes suggests its potential for the synthesis of this specific target compound.

Another powerful continuous flow strategy for the functionalization of the azetidine ring involves the generation and trapping of highly reactive organometallic intermediates. Researchers have developed a continuous flow process for the C3-lithiation of N-Boc-azetidine and subsequent reaction with various electrophiles. smolecule.com While this method focuses on 3-substituted azetidines, it highlights the capability of flow chemistry to handle unstable intermediates, a principle that could be extended to the synthesis of 2-substituted analogs. smolecule.com The precise control of temperature and residence time in a microreactor setup allows for the efficient generation of the lithiated species while minimizing decomposition, a significant challenge in batch processing. smolecule.com

The table below illustrates the scope of the continuous flow synthesis of 3-substituted azetidines, demonstrating the versatility of this approach.

| Electrophile | 3-Substituted Azetidine Product | Yield (%) |

|---|---|---|

| Benzophenone | tert-Butyl 3-(hydroxydiphenylmethyl)azetidine-1-carboxylate | 80 |

| 4-Bromobenzaldehyde | tert-Butyl 3-((4-bromophenyl)(hydroxy)methyl)azetidine-1-carboxylate | 75 |

| Cyclohexanone | tert-Butyl 3-(1-hydroxycyclohexyl)azetidine-1-carboxylate | 85 |

| Acetone | tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate | 78 |

The successful application of continuous flow for the synthesis of a variety of 2- and 3-substituted azetidines underscores the potential of this technology for the preparation of specifically targeted molecules like this compound. The ability to safely handle reactive intermediates and to precisely control reaction conditions makes flow chemistry a highly attractive platform for the development of novel and efficient synthetic routes to this class of compounds.

Mechanistic Investigations of Azetidine Ring Formation and Transformation

Role of Ring Strain in Azetidine (B1206935) Reactivity and Stability

Azetidines, including 2-(Pentan-3-yl)azetidine, are four-membered nitrogen-containing heterocycles characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain energy is a consequence of bond angle distortion from the ideal tetrahedral geometry. The reactivity of azetidines is largely driven by this considerable ring strain. rsc.orgresearchwithrutgers.comresearchgate.net However, the azetidine ring is notably more stable than its three-membered counterpart, aziridine, which makes it more amenable to handling while still possessing unique reactivity that can be triggered under appropriate conditions. rsc.orgresearchwithrutgers.comresearchgate.net

| Cyclic Amine | Ring Strain (kcal/mol) |

|---|---|

| Aziridine | ~27.7 |

| Azetidine | ~25.4 |

| Pyrrolidine (B122466) | ~5.4 |

Regioselectivity and Stereoselectivity in Ring-Opening Reactions

Ring-opening reactions are a hallmark of azetidine chemistry, providing a versatile route to functionalized acyclic amines. The regioselectivity and stereoselectivity of these reactions are critical for their synthetic utility and are influenced by a variety of factors, including the nature of the nucleophile, the presence of catalysts, and the substitution pattern on the azetidine ring.

The nucleophilic ring-opening of azetidines, particularly when activated to form azetidinium ions, is a common and synthetically useful transformation. nih.govbohrium.com In the case of this compound, activation of the nitrogen atom, for instance through protonation or alkylation, would render the ring carbons more electrophilic and susceptible to nucleophilic attack. The reaction generally proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the site of attack. The regioselectivity of the nucleophilic attack on an unsymmetrically substituted azetidinium ion, such as that derived from this compound, would be dictated by both steric and electronic factors.

Lewis acids can play a crucial role in promoting the ring-opening of azetidines by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the ring carbons. This activation facilitates attack by even weak nucleophiles. While specific studies on this compound are not prevalent, lanthanide(III) triflates have been shown to be effective catalysts for the intramolecular aminolysis of epoxy amines to form azetidines, highlighting the utility of Lewis acids in reactions involving this ring system. frontiersin.org For a substituted azetidine, the coordination of a Lewis acid could also influence the regiochemical outcome of the ring-opening reaction.

The regioselectivity of ring-opening in a substituted azetidine like this compound is a subject of intricate control by electronic and steric effects. Nucleophilic attack can, in principle, occur at either the C2 or C4 position. The presence of the bulky pentan-3-yl group at the C2 position would sterically hinder the approach of a nucleophile to this site. Consequently, nucleophilic attack would be more likely to occur at the less sterically encumbered C4 position.

Electronically, the substituent can also play a role. An electron-withdrawing group at C2 can favor attack at this position, while an electron-donating group might have the opposite effect. bohrium.com The interplay of these steric and electronic factors ultimately determines the regiochemical outcome of the ring-opening reaction.

Ring Expansion and Rearrangement Pathways of Azetidine Derivatives

Beyond simple ring-opening, azetidine derivatives can undergo ring expansion and rearrangement reactions, providing access to larger heterocyclic systems. nih.gov For a molecule like this compound, these transformations could lead to the formation of substituted pyrrolidines or other five-membered rings. Such rearrangements are often thermally or photochemically induced and can proceed through various mechanistic pathways. For instance, the rearrangement of N-isopropyl-2-chloromethyl azetidine to 3-chloro pyrrolidine has been investigated computationally, revealing different pathways in the gas phase versus in a polar solvent. researchgate.net In dimethyl sulfoxide (B87167) (DMSO), the rearrangement is proposed to proceed through a strained 1-azonia-bicyclo[2.1.0]pentane intermediate. researchgate.net

Elucidation of Reaction Intermediates and Transition States

A deep understanding of the mechanisms of azetidine reactions necessitates the elucidation of transient intermediates and transition states. Computational studies, often using density functional theory (DFT), have become invaluable in this regard. For example, in the ring enlargement of 2-chloromethyl azetidine, calculations have identified a single transition state for the synchronous reaction in the gas phase, while in DMSO, a bicyclic intermediate is predicted. researchgate.net Similarly, enzymatic ring-opening of L-azetidine-2-carboxylate has been studied, and the crystal structure of the enzyme in a covalent complex with the reaction intermediate has been determined, providing detailed molecular insights into the catalytic mechanism. rsc.org While specific intermediates for reactions involving this compound have not been reported, the general principles derived from studies of analogous systems would apply.

Reactivity Profiles and Chemical Transformations of 2 Pentan 3 Yl Azetidine and Its Derivatives

Functionalization Reactions of the Azetidine (B1206935) Core

The strained nature of the azetidine ring makes it susceptible to various functionalization reactions. The presence of the nitrogen atom and adjacent C-H bonds provides multiple sites for chemical modification.

Lithiation and Subsequent Electrophilic Trapping

The deprotonation of the C-H bond alpha to the nitrogen atom in N-substituted azetidines, followed by quenching with an electrophile, is a powerful tool for introducing substituents at the 2-position. The stereochemical outcome of such reactions is often influenced by the nature of the nitrogen protecting group and the reaction conditions.

For N-Boc protected 2-alkylazetidines, lithiation using reagents like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can generate a configurationally stable α-aminoorganolithium species. The subsequent addition of an electrophile can proceed with either retention or inversion of configuration, depending on the specific electrophile and reaction conditions. The diastereoselectivity of this process is highly dependent on the steric bulk of the existing 2-substituent and the incoming electrophile. In the case of the bulky pentan-3-yl group, the approach of the electrophile is expected to be significantly hindered, leading to a high degree of stereocontrol, favoring the formation of the trans product.

Studies on related systems, such as the α-alkylation of N-borane complexes of azetidine-2-carbonitriles, have demonstrated that diastereoselective functionalization can be achieved. For instance, treatment of an N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complex with lithium diisopropylamide (LDA) followed by an alkyl halide leads to the α-alkylated product with high diastereoselectivity. This suggests that for 2-(pentan-3-yl)azetidine, a similar strategy employing a suitable N-chiral auxiliary could allow for the stereocontrolled introduction of a second substituent at the 2-position.

| Reagent/Condition | Expected Outcome for N-Boc-2-(pentan-3-yl)azetidine | Stereoselectivity |

| 1. s-BuLi, TMEDA2. Electrophile (E+) | Formation of N-Boc-2-(pentan-3-yl)-2-E-azetidine | High, favoring trans isomer |

| 1. LDA (with N-chiral auxiliary)2. Alkyl Halide (R-X) | Diastereoselective formation of 2-R-2-(pentan-3-yl)azetidine derivative | High, dependent on chiral auxiliary |

Nucleophilic Displacement and Substitution Reactions

The carbon atoms of the azetidine ring can act as electrophilic sites for nucleophilic attack, particularly when the nitrogen atom is quaternized or activated by an electron-withdrawing group. Ring-opening reactions are a common outcome of nucleophilic attack on azetidinium ions. The regioselectivity of this ring-opening is influenced by both steric and electronic factors.

For a 2-(pentan-3-yl)azetidinium ion, nucleophilic attack can theoretically occur at either the C2 or C4 position. The bulky pentan-3-yl group at C2 would sterically hinder the approach of a nucleophile at this position. Consequently, nucleophilic attack is more likely to occur at the less sterically encumbered C4 position, leading to the formation of a γ-substituted aminopropane derivative. However, the stability of the potential carbocationic intermediate also plays a role. Attack at C2 would lead to a more stable tertiary carbocation-like transition state, which could favor this pathway for certain nucleophiles and reaction conditions.

Studies on the ring-opening of 2-arylazetidinium salts have shown that the site-selectivity is dependent on the nucleophile. nih.gov Highly nucleophilic reagents tend to attack the more substituted position, while less nucleophilic species attack the less substituted carbon. nih.gov This suggests that for 2-(pentan-3-yl)azetidinium ions, a careful choice of nucleophile could allow for selective ring-opening at either the C2 or C4 position.

| Nucleophile Type | Expected Major Ring-Opening Product | Rationale |

| Small, highly reactive nucleophile | Attack at C2, leading to a γ-amino alcohol or amine with a quaternary center. | Formation of a more stable carbocationic intermediate. |

| Bulky or less reactive nucleophile | Attack at C4, leading to a γ-substituted secondary amine. | Steric hindrance at C2 dominates. |

C-H Functionalization Strategies

Direct functionalization of C-H bonds offers an atom-economical approach to modify the azetidine core. Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose. For this compound, the C-H bonds at the 3- and 4-positions, as well as those on the pentan-3-yl substituent, are potential targets.

Directed C-H functionalization, where a directing group on the nitrogen atom guides the catalyst to a specific C-H bond, can provide high regioselectivity. For instance, a picolinamide (B142947) directing group can facilitate the palladium-catalyzed β-C(sp³)–H activation of primary alkylamines. While direct β-activation within the azetidine ring (at the C3 position) would be challenging due to the strained four-membered ring, functionalization of the C-H bonds on the pentan-3-yl group at the β-position relative to the nitrogen could be feasible.

Intramolecular C-H amination reactions, often catalyzed by rhodium or palladium, provide a route to bicyclic azetidine derivatives. For an appropriately N-substituted this compound, this could involve the functionalization of a C-H bond on the pentan-3-yl side chain to form a new ring fused to the azetidine core.

Chemical Transformations Involving the 2-Pentan-3-yl Substituent

The pentan-3-yl group, while primarily influencing the steric environment of the azetidine ring, can also undergo its own chemical transformations.

Modification and Derivatization of the Alkyl Chain

The secondary alkyl nature of the pentan-3-yl group makes its C-H bonds susceptible to radical-mediated reactions. Free-radical halogenation, for example using N-bromosuccinimide (NBS) under photochemical or thermal initiation, could lead to the introduction of a bromine atom onto the pentan-3-yl chain. The selectivity of this reaction would favor the tertiary C-H bond at the point of attachment to the azetidine ring, as well as the other secondary C-H bonds on the ethyl arms.

Oxidation of the pentan-3-yl group is another potential transformation. Strong oxidizing agents could lead to cleavage of the C-C bonds or oxidation to a ketone. More controlled oxidation, for instance using biocatalytic methods or specific metal catalysts, might allow for the introduction of a hydroxyl group at one of the secondary positions of the alkyl chain, providing a handle for further functionalization.

| Reaction Type | Reagents | Potential Products |

| Free-Radical Halogenation | NBS, light/heat | Bromo-substituted this compound derivatives |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Ketone formation or chain cleavage |

| Controlled Hydroxylation | Biocatalysts, specific metal catalysts | Hydroxylated this compound derivatives |

Influence of the Steric and Electronic Nature of the Pentan-3-yl Group on Azetidine Reactivity

The pentan-3-yl group exerts a significant influence on the reactivity of the azetidine ring through both steric and electronic effects.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I effect). nih.govresearchgate.net This electron-donating nature of the pentan-3-yl group increases the electron density on the adjacent carbon atom (C2) and, to a lesser extent, on the nitrogen atom of the azetidine ring. This can have several consequences:

Basicity of the Nitrogen Atom: The +I effect of the pentan-3-yl group would be expected to slightly increase the basicity of the azetidine nitrogen compared to an unsubstituted azetidine.

Nucleophilicity of the Nitrogen Atom: The increased electron density on the nitrogen enhances its nucleophilicity, potentially increasing the rate of reactions where the nitrogen acts as a nucleophile.

Reactivity towards Electrophiles: The electron-donating nature of the pentan-3-yl group can influence the susceptibility of the azetidine ring to electrophilic attack.

The electronic effect of the pentan-3-yl group can be quantified by its Taft polar substituent constant (σ*). For alkyl groups, these values are typically small and negative, indicating their electron-donating character.

| Property | Influence of the Pentan-3-yl Group |

| Steric Hindrance at C2 | High, directing nucleophilic attack to C4 in ring-opening reactions. |

| Nitrogen Basicity | Slightly increased due to the +I effect. |

| Nitrogen Nucleophilicity | Increased due to the +I effect. |

The conformational preference of the this compound ring will also be influenced by the bulky substituent. The four-membered azetidine ring is not planar and can exist in puckered conformations. The pentan-3-yl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring, which in turn will influence the accessibility of different faces of the ring for chemical reactions.

Stereochemical Aspects of 2 Pentan 3 Yl Azetidine Chemistry

Origin and Control of Chirality in 2-Substituted Azetidines

The establishment of chirality in 2-substituted azetidines can be achieved through various synthetic strategies, primarily focusing on enantioselective methods that yield a high degree of stereocontrol. These approaches often involve the use of chiral auxiliaries, catalysts, or starting materials to direct the formation of a specific enantiomer.

One prominent method involves the use of chiral tert-butanesulfinamides. This approach allows for a general and scalable synthesis of enantioenriched C2-substituted azetidines. nih.govacs.org The process starts from inexpensive materials and utilizes the chiral sulfinamide to control the diastereoselectivity of the product. nih.govacs.org The stereochemistry of the final product can be determined by the choice of either the (R)- or (S)-sulfinamide reactant. nih.govacs.org

Catalytic enantioselective reactions represent another powerful tool for the synthesis of chiral azetidines. For instance, the copper-catalyzed boryl allylation of azetines provides a route to chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.orgnih.gov While this method focuses on 2,3-disubstitution, the principles of using chiral ligands to control stereochemistry are applicable to the synthesis of 2-substituted azetidines. The choice of a suitable chiral ligand is crucial for achieving high enantiomeric excess (ee). acs.org

Furthermore, the desymmetrization of prochiral azetidines using a chiral catalyst is an effective strategy. A BINOL-derived phosphoric acid catalyst has been used for the catalytic intermolecular desymmetrization of azetidines, leading to high enantioselectivity. rsc.org Density Functional Theory (DFT) calculations have been employed to understand the origins of this selectivity, highlighting the importance of the catalyst's chiral pocket in differentiating between the prochiral faces of the substrate. rsc.org

The following table summarizes key methodologies for the stereocontrolled synthesis of 2-substituted azetidines:

| Method | Key Reagent/Catalyst | Stereocontrol Element | Typical Outcome |

| Chiral Auxiliary | Chiral tert-butanesulfinamides | Diastereoselective addition to an imine intermediate | Good yields and diastereoselectivity |

| Catalytic Enantioselective Synthesis | Copper/bisphosphine catalyst | Chiral ligand directing the approach of reactants | High enantiomeric excess (>99% ee) |

| Catalytic Desymmetrization | BINOL-derived phosphoric acid | Chiral catalyst creating a chiral environment | High enantiomeric excess (e.g., 88% ee) |

Chiral Separation and Enantiopurification Methodologies

In cases where a synthesis does not produce a single enantiomer, or for the analysis of enantiomeric purity, chiral separation and enantiopurification methods are employed. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for the separation of enantiomers of 2-substituted azetidines. acs.org The choice of the CSP is critical and is based on the specific structure of the azetidine (B1206935) derivative.

Another approach involves the derivatization of the racemic azetidine with a chiral resolving agent to form diastereomers. These diastereomers can then be separated using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel. mdpi.com After separation, the chiral auxiliary can be cleaved to yield the enantiopure azetidines. Chiral molecular tools, such as camphorsultam dichlorophthalic acid (CSDP acid) and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), have been developed for this purpose. mdpi.com

The enantiomeric excess (ee) of a sample is a measure of its enantiopurity and is typically determined by chiral HPLC or by NMR spectroscopy after derivatization with a chiral agent.

Determination of Absolute Stereochemistry (e.g., X-ray Crystallography, Spectroscopic Methods)

The unambiguous determination of the absolute stereochemistry of a chiral molecule is crucial. X-ray crystallography is the gold standard for determining the absolute configuration of crystalline compounds. acs.org By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined.

Spectroscopic methods are also valuable for assigning absolute stereochemistry, often in conjunction with known reference compounds or theoretical calculations. For instance, after derivatizing an alcohol with a chiral acid like MαNP acid, the absolute configuration of the resulting ester can be determined using the ¹H-NMR diamagnetic anisotropy method. mdpi.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are other spectroscopic techniques that can be used to determine the absolute configuration of chiral molecules in solution by comparing the experimental spectra with those predicted by quantum chemical calculations.

Impact of Stereochemistry on Molecular Recognition and Interactions

The stereochemistry of 2-substituted azetidines plays a pivotal role in their interactions with other chiral molecules, particularly in biological systems. Since enzymes, receptors, and other biological macromolecules are chiral, they often exhibit stereospecificity in their binding and activity. This means that one enantiomer of a chiral drug may have a significantly different pharmacological effect than the other.

The three-dimensional arrangement of the substituent at the C2 position of the azetidine ring influences how the molecule fits into a binding site. A change in stereochemistry can lead to a loss of binding affinity or a change in the mode of interaction. For example, the incorporation of a strained azetidine ring can be beneficial to the pharmacokinetic properties of a molecule. nih.gov The specific stereoisomer will dictate the precise orientation of the substituent, which can be critical for optimal interaction with a biological target.

While specific studies on the molecular recognition of 2-(pentan-3-yl)azetidine were not found, the general principles of stereochemistry in drug design and molecular recognition are directly applicable. The precise spatial arrangement of the pentan-3-yl group will determine its ability to engage in favorable interactions, such as hydrophobic or van der Waals interactions, within a binding pocket.

Computational and Theoretical Investigations in Azetidine Research

Quantum Chemical Calculations for Structural and Electronic Properties

The azetidine (B1206935) ring is not planar and exists in a puckered conformation. The degree of this puckering is a critical parameter that affects the molecule's stability and reactivity. Computational studies on 2-alkyl-substituted azetidines suggest that the nature and size of the substituent at the 2-position can significantly influence the preferred ring conformation. A detailed conformational analysis of 2-(Pentan-3-yl)azetidine would involve calculating the energy of various possible puckered states to identify the most stable conformer. This analysis would provide data on the puckering angle and the orientation of the pentan-3-yl group relative to the ring.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO of this compound would determine its behavior as a nucleophile or electrophile. FMO analysis could predict how this specific azetidine derivative would interact with other reagents in chemical reactions, offering insights into potential reaction pathways and mechanisms.

Computational Modeling for Reaction Mechanism Elucidation and Prediction

Computational modeling is instrumental in mapping out the intricate details of chemical reaction mechanisms. For azetidines, this includes understanding the pathways for their synthesis and subsequent functionalization.

The synthesis of 2-substituted azetidines can be challenging, and computational models can help in predicting the reactivity of precursors and the selectivity of the reaction. For instance, in reactions involving the formation of the azetidine ring, computational studies can model the transition states to predict whether the reaction is likely to proceed and which stereoisomer is favored.

Many synthetic routes to functionalized azetidines employ catalysts. Computational chemistry can be used to study the mechanism of these catalytic cycles in detail. This involves modeling the interaction of the reactants and the catalyst, identifying key intermediates and transition states, and calculating the energy barriers for each step. Such studies are vital for optimizing reaction conditions and for the rational design of new, more efficient catalysts.

In Silico Approaches to Molecular Design and Ligand-Binding Studies

In silico methods are widely used in drug discovery and materials science to design new molecules with desired properties and to study their interactions with biological targets. Azetidine derivatives are of significant interest in medicinal chemistry, and computational tools are used to predict their potential as therapeutic agents. This involves molecular docking studies to predict how a molecule like this compound might bind to the active site of a protein, and molecular dynamics simulations to understand the stability and dynamics of the protein-ligand complex.

While the specific application of these computational methods to this compound is not found in current literature, the established methodologies for other azetidine derivatives lay a clear framework for how such a study would be conducted. Future research dedicated to this particular compound would be necessary to provide the specific data required for a thorough computational and theoretical characterization.

Molecular Docking and Dynamics Simulations in Compound Optimization

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. In the context of azetidine-based drug discovery, these techniques are crucial for optimizing compounds to enhance their therapeutic efficacy.

Molecular docking involves placing a ligand, such as an azetidine derivative, into the binding site of a receptor in various conformations and orientations to find the most stable complex. This process helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. For instance, in the development of novel inhibitors, docking studies can predict how modifications to the azetidine scaffold might improve binding to a target enzyme.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. These simulations can reveal conformational changes upon ligand binding and provide a more accurate estimation of the stability of the complex. The insights gained from MD simulations are invaluable for refining the structure of lead compounds to improve their pharmacological profiles.

Table 1: Illustrative Molecular Docking Results for an Azetidine Derivative This table presents hypothetical data typical of molecular docking studies for azetidine-based compounds against various protein targets.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | 3 |

| Monoamine Oxidase B (MAO-B) | -7.9 | Tyr435, Gln206, Cys172 | 2 |

| Carbonic Anhydrase II | -7.2 | His94, His96, Thr199 | 4 |

Binding Free Energy Calculations and Interaction Analysis

To quantitatively assess the strength of the interaction between a ligand and a protein, binding free energy calculations are performed. These calculations provide a more accurate prediction of binding affinity than docking scores alone and are instrumental in ranking potential drug candidates.

Several methods are used to calculate binding free energy, with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) being among the most common. These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy is then determined by the difference between the free energy of the complex and the sum of the free energies of the individual components.

Table 2: Representative Binding Free Energy Calculation for an Azetidine-Protein Complex This table illustrates the typical components of a binding free energy calculation for a hypothetical azetidine derivative.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 35.5 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -43.5 |

Validation of Computational Models with Experimental Data

The reliability of computational models is contingent upon their validation with experimental data. In the field of azetidine research, it is standard practice to corroborate in silico predictions with experimental findings to ensure the accuracy and predictive power of the computational methods employed. mit.edu

For example, the predicted binding affinities from molecular docking and free energy calculations can be compared with experimentally determined values from techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Similarly, the binding modes predicted by docking studies can be validated by X-ray crystallography of the ligand-protein complex.

In the context of chemical synthesis, computational models can predict the feasibility and outcome of reactions to generate novel azetidine derivatives. mit.edubioquicknews.com These predictions are then tested in the laboratory. For instance, researchers at MIT and the University of Michigan have successfully used computational models to predict which precursor molecules will react to form azetidines in photocatalyzed reactions. mit.edubioquicknews.com Out of 27 computationally studied combinations, 18 were tested experimentally, with the majority of the predictions proving to be accurate. mit.edu This synergy between computational prediction and experimental validation accelerates the discovery and development of new compounds and methodologies.

Table 3: Hypothetical Comparison of Predicted and Experimental Data for an Azetidine Derivative This table provides an illustrative comparison between computational predictions and experimental results for a hypothetical azetidine compound.

| Parameter | Computational Prediction | Experimental Result |

|---|---|---|

| Binding Affinity (IC50) | 0.5 µM | 0.7 µM |

| Reaction Yield | 85% | 82% |

| Key Binding Interaction | Hydrogen bond with Ser530 | Confirmed by X-ray crystallography |

Advanced Applications of 2 Substituted Azetidine Scaffolds in Chemical Science

Applications in Catalysis and Ligand Design

The unique stereoelectronic properties of the azetidine (B1206935) ring have made it an attractive core for the design of novel ligands and catalysts. The puckered, rigid structure allows for the precise spatial arrangement of catalytic groups, influencing the stereochemical outcome of chemical reactions.

The development of chiral ligands is central to asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product. nih.gov Azetidine derivatives, particularly those with chirality at the C2 position, have been successfully employed as ligands for various metal-catalyzed reactions. The substituent at the C2 position plays a crucial role in tuning the steric and electronic environment around the metal center, thereby controlling enantioselectivity. researchgate.net

Chiral azetidine-containing ligands have proven effective in a range of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.net By modifying the azetidine scaffold, chemists can create ligands that are highly effective for specific reactions. For instance, N,N'-ligands based on 2,4-cis-disubstituted azetidines have been used to prepare palladium(II) and platinum(II) complexes, which are precursors for catalytic applications. nih.gov The performance of these ligands is often benchmarked against their more common five-membered (pyrrolidine) and three-membered (aziridine) ring analogues. researchgate.net

Table 1: Performance of Selected Chiral Ligands in Asymmetric Reactions

| Ligand Type | Reaction | Metal Catalyst | Enantiomeric Excess (ee) |

| Azetidine-based N,N'-ligand | Allylic Alkylation | Palladium | Up to 99% |

| Aziridine-based N,S-ligand | Diethylzinc (B1219324) Addition | Zinc | 85-95% |

| Pyrrolidine-derived (Proline) | Aldol Reaction | (Organocatalyst) | >99% |

This table presents representative data for the general classes of ligands to illustrate their comparative efficacy.

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthesis. Azetidines have been incorporated into various organocatalytic systems. Often, the azetidine moiety functions as a chiral scaffold that, when combined with a catalytically active group (like a secondary amine), can induce high levels of stereoselectivity. researchgate.net These catalysts are valued for being robust, inexpensive, and environmentally benign compared to many metal-based catalysts. researchgate.net For example, chiral cis-3-hydroxyazetidines derived from (R)-1-phenylethylamine have shown excellent activity and enantioselectivity in the asymmetric addition of diethylzinc to aldehydes. researchgate.net

The coordination chemistry of azetidine derivatives is a growing field of study. As ligands, azetidines can coordinate with a variety of transition metals, including copper, zinc, palladium, and platinum. nih.gov The resulting metal complexes have diverse coordination geometries, which are influenced by the substitution pattern on the azetidine ring and the nature of the metal ion.

Studies on tridentate and quadridentate azetidine derivatives complexed with Cu(II) and Zn(II) have revealed that the ligands can adopt different geometries, such as square-pyramidal and trigonal bipyramidal, to accommodate the metal ion's preference. Similarly, detailed structural analysis of palladium(II) and platinum(II) complexes with 2,4-cis-amino azetidine ligands has been conducted using single-crystal X-ray diffraction, providing fundamental insights into their bonding and structure. nih.gov These fundamental studies are critical for the rational design of new metal-based catalysts for reactions like Suzuki-Miyaura and Sonogashira couplings.

Table 2: Coordination Geometries of Metal-Azetidine Complexes

| Metal Ion | Azetidine Ligand Type | Coordination Geometry | Key Bond Angles (°) |

| Zn(II) | Tridentate | Trigonal Bipyramidal | N(2)–Zn–Cl: 122.7, 116.2 |

| Cu(II) | Tridentate | Square-Pyramidal | (Varies) |

| Pd(II) | Bidentate (N,N') | Square Planar | (Varies) |

Data synthesized from studies on representative azetidine complexes. nih.gov

Azetidines as Versatile Building Blocks in Synthetic Chemistry

Beyond catalysis, the strained four-membered ring of azetidines makes them useful intermediates for constructing more complex molecular architectures. The controlled ring-opening or functionalization of the azetidine core provides access to a wide range of other molecules. researchgate.net

Densely functionalized azetidine rings serve as key starting materials for generating skeletal diversity in chemical libraries. nih.gov Through carefully designed reaction sequences, the azetidine core can be elaborated into a variety of fused, bridged, and spirocyclic ring systems. nih.gov For example, a common strategy involves the synthesis of a 2-cyano azetidine from a β-amino alcohol. The cyano group can then be reduced to a primary amine, which serves as a handle for further reactions, including intramolecular cyclizations to form larger heterocyclic structures. nih.gov

In medicinal chemistry and chemical biology, azetidines are recognized as valuable tools for creating mimics of biological molecules.

Peptidomimetics: Azetidine-2-carboxylic acid, a structural analogue of the amino acid proline, is widely used as a conformationally constrained building block in peptide synthesis. mdpi.comnih.gov Incorporating this rigid scaffold into a peptide chain can induce specific secondary structures (turns or helices) and can also enhance the peptide's stability against enzymatic degradation by proteases. nih.govumich.edu Recently, the 3-aminoazetidine (3-AAz) subunit has been introduced as a novel "turn-inducing" element that facilitates the efficient synthesis of small cyclic peptides, which are an important class of therapeutic agents. nih.govresearchgate.net

Nucleic Acid Chemistry: While the direct incorporation of azetidines into the backbone of DNA or RNA is not common, their application in this field relates to the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic analogues of DNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. mdpi.com Given that azetidines are powerful tools in peptidomimetic chemistry, they represent potential building blocks for creating novel, conformationally constrained PNA analogues designed to bind to DNA or RNA with higher affinity and specificity. nih.gov

Preparation of Diverse Compound Libraries for Chemical Screening

The synthesis of diverse compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling high-throughput screening for new bioactive molecules. lifechemicals.com The azetidine scaffold, including structures like 2-(pentan-3-yl)azetidine, is a valuable component in the creation of these libraries due to its three-dimensional character and synthetic tractability. chemrxiv.orgnih.gov

Researchers have developed photochemical methods for the modification of azetidine-2-carboxylic acids to produce a variety of alkyl azetidines. chemrxiv.orgacs.org These reactions can be performed in both batch and flow setups, allowing for the rapid generation of numerous derivatives from a common precursor. chemrxiv.org Such strategies enable the systematic variation of substituents around the azetidine core, which is crucial for exploring the chemical space and identifying structure-activity relationships during screening campaigns. The synthesis of skeletally and stereochemically diverse azetidine-based scaffolds has been reported, with a focus on creating lead-like libraries with ideal physicochemical properties for specific targets, such as the central nervous system (CNS). nih.gov The ability to create collections of structurally diverse compounds with favorable properties is essential for increasing the efficiency of drug development programs. nih.gov

Research in Agrochemical Innovation

The azetidine motif is increasingly recognized for its potential in the development of new agrochemicals. researchgate.netnih.gov Its unique structural and electronic properties can confer desirable biological activities and metabolic stability to molecules designed to protect crops.

The natural non-proteinogenic amino acid, L-azetidine-2-carboxylic acid, has been identified as a potent, environmentally friendly agent for controlling powdery mildew on cucurbits. nih.govacs.org This compound, isolated from plants like Disporopsis aspera, demonstrates both curative and eradicative effects against the fungal pathogen Podosphaera xanthii. nih.gov Microscopic studies have shown that it inhibits mycelial growth and disrupts the lifecycle of the fungus. nih.gov The discovery of its antifungal properties highlights the potential of the azetidine core as a key pharmacophore in the design of novel, low-toxicity fungicides. researchgate.netacs.org Furthermore, the azetidine ring has been incorporated into insecticides; studies on okaramine B, an insecticidal natural product, have revealed that the azetidine ring is crucial for its biological activity. nih.gov

The following table summarizes examples of azetidine-based compounds with known agrochemical activity.

| Compound Name | Agrochemical Class | Target Organism | Source/Origin |

| L-Azetidine-2-carboxylic acid | Fungicide | Podosphaera xanthii (Powdery Mildew) | Natural Product (Disporopsis aspera) nih.gov |

| Okaramine B | Insecticide | Silkworms (Bombyx mori) | Natural Product (Penicillium) nih.gov |

Sustainable production methods are critical for the future of the chemical industry, including agrochemicals. Biocatalysis, using enzymes to perform chemical transformations, offers a green alternative to traditional synthetic routes. researchgate.netnih.gov Significant research has focused on the enzymatic synthesis of chiral amines and related compounds, which are key precursors for many pharmaceuticals and agrochemicals. nih.gov

For L-azetidine-2-carboxylic acid, a promising agrochemical, biosynthetic routes are being actively explored. A biological production pathway has been designed in Escherichia coli utilizing the methionine salvage pathway, enabling the synthesis of L-azetidine-2-carboxylic acid from glucose. acs.org This approach provides a sustainable and environmentally friendly method for producing this potent antifungal agent. acs.org Furthermore, enzymes such as L-azetidine-2-carboxylate hydrolase have been identified and structurally characterized, providing insights into the metabolic pathways of azetidine compounds and enabling potential engineering for synthetic applications. rsc.org These biocatalytic and biosynthetic strategies represent a significant step towards the green manufacturing of agrochemical precursors. acs.orgnih.gov

Advanced Materials Science Research

The inherent ring strain and unique stereochemistry of the azetidine ring make it a compelling building block for advanced materials. nih.govchemrxiv.org Its incorporation can lead to novel polymers and energetic materials with tailored properties.

Azetidines, including N-alkylated and other derivatives, can undergo cationic ring-opening polymerization (CROP) to form poly(azetidine)s, also known as poly(trimethylenimines). utwente.nlresearchgate.net This process is similar to the polymerization of other cyclic amines like aziridines. utwente.nl The polymerization of unsubstituted azetidine leads to hyperbranched polymers. researchgate.net

The substituent at the 2-position, such as the pentan-3-yl group in this compound, would be expected to influence the polymerization process and the properties of the resulting polymer. The steric bulk of the substituent can affect the rate of polymerization and the final polymer's characteristics, such as solubility, thermal stability, and morphology. The ability to tune these properties by varying the substituents on the azetidine monomer makes these compounds versatile precursors for creating functional polymers with applications ranging from coatings and adhesives to biomedical materials. utwente.nlresearchgate.net

The high nitrogen content and strained ring structure of azetidine derivatives make them attractive candidates for the development of new energetic materials. nih.govchemrxiv.orgnih.gov The ring strain contributes to a higher heat of formation, which can release a significant amount of energy upon decomposition. High-nitrogen heterocycles are actively researched for this purpose, as their decomposition often produces large volumes of stable dinitrogen (N₂) gas, a key characteristic of effective energetic materials. acs.orgresearchgate.net

Recent work has demonstrated that densely functionalized azetidines can be synthesized and characterized as novel energetic materials. chemrxiv.orgnih.gov Photochemical methods, such as the aza Paternò–Büchi reaction, have enabled the scalable synthesis of various azetidine-based compounds. nih.gov These materials have shown promising properties, including high densities, good oxygen balances, and improved specific impulses compared to some existing materials. chemrxiv.org The stereochemistry of the substituents on the azetidine ring has been shown to have a significant impact on the physical properties of these energetic materials, highlighting the potential for fine-tuning performance through synthetic design. nih.gov The combination of the azetidine structure with other energetic groups, such as triazoles, has been proposed as a strategy for creating novel polycyclic energetic materials with high thermal stability. nih.gov

Future Horizons in this compound Chemistry: Emerging Research and Perspectives

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry and materials science due to its unique conformational rigidity and physicochemical properties. chemrxiv.orgresearchgate.net While significant research has focused on 3-substituted and N-substituted azetidines, 2-substituted variants like this compound remain a relatively underexplored chemical space. chemrxiv.org The future of this specific compound class lies in leveraging cutting-edge synthetic methodologies, deeper mechanistic understanding, advanced computational tools, and expanded interdisciplinary applications to unlock its full potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.